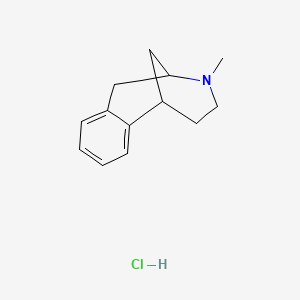

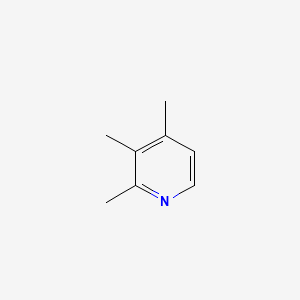

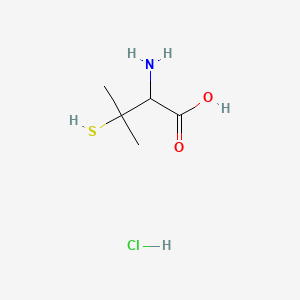

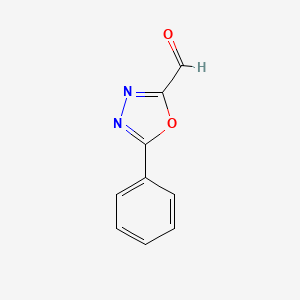

![molecular formula C10H15NOS B3188672 2-[(4-甲氧基苯基)甲硫基]乙胺 CAS No. 22876-64-8](/img/structure/B3188672.png)

2-[(4-甲氧基苯基)甲硫基]乙胺

描述

2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic drug that belongs to the amphetamine class of compounds. It was first synthesized in the early 1990s and has been used as a recreational drug due to its stimulant and euphoric effects. However, in recent years, there has been a growing interest in the scientific research applications of 4-MTA.

科学研究应用

抗肿瘤和抗血管生成作用

对2-甲氧基雌二醇(一种与 2-[(4-甲氧基苯基)甲硫基]乙胺在结构上相关的化合物)的研究表明具有抗肿瘤和抗血管生成作用。这表明在癌症研究中具有潜在应用,特别是在了解雌激素诱导的癌症和探索治疗途径方面 (B. Zhu & A. Conney, 1998)。

神经化学和神经毒性研究

对具有甲氧基苯基基团的化合物(如3,4-亚甲二氧基甲苯胺 (MDMA))的研究,提供了神经化学和神经毒性的见解。此类研究对于理解娱乐性药物使用对脑化学的影响、探索作用机制和制定公共卫生政策至关重要 (D. McKenna & Stephen J. Peroutka, 1990)。

化学品的环境影响

对各种化学品(包括溴化阻燃剂和表面活性剂)的环境安全性和影响进行了广泛的综述。这些研究提供了有关化学性质、环境归宿、毒性和对广泛使用的化学品进行风险评估过程的关键数据 (C. Cowan-Ellsberry et al., 2014)。这一研究领域可能与评估 2-[(4-甲氧基苯基)甲硫基]乙胺的环境影响有关。

精神活性物质的药理学和毒理学

对精神活性物质(包括卡西酮衍生物)的药理学和毒理学进行了综述,以了解其作用、使用模式和潜在风险。这项研究对于制定安全准则、治疗应用和解决与精神活性药物使用相关的公共卫生问题至关重要 (J. Kelly, 2011)。

代谢途径和健康影响

探索硫氨基酸代谢在胃肠道中的作用及其与人类健康的关系,突出了了解膳食化合物代谢途径的重要性。此类研究可以为胃肠道疾病的营养指南和治疗策略提供依据 (D. Burrin & B. Stoll, 2007)。

作用机制

Target of Action

The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These could be receptors on the surface of cells or enzymes involved in various biochemical pathways. The role of these targets is typically to mediate physiological processes, and their activity can be modulated by the compound .

Mode of Action

The mode of action refers to how the compound interacts with its targets. This could involve binding to a specific site on the target, leading to an increase (agonism) or decrease (antagonism) in the target’s activity. The resulting changes could include altered cellular signaling, modified enzyme activity, or changes in gene expression .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For instance, if the target is an enzyme, the compound could alter the metabolic pathway that the enzyme is involved in. The downstream effects could include the production of different metabolites, changes in energy production, or modifications to cell growth and survival .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. The compound’s properties, such as its size, charge, and lipophilicity, can influence its bioavailability, or the extent and rate at which it reaches its site of action. Other factors, such as the route of administration and the presence of transport proteins, can also affect the compound’s pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to the induction of cell death. At the organism level, this could translate to therapeutic effects, side effects, or toxic effects .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects .

属性

IUPAC Name |

2-[(4-methoxyphenyl)methylsulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPIICVTDYJKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

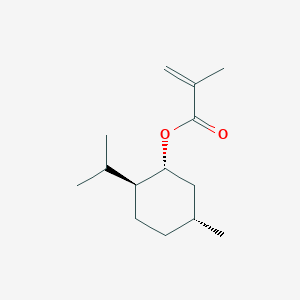

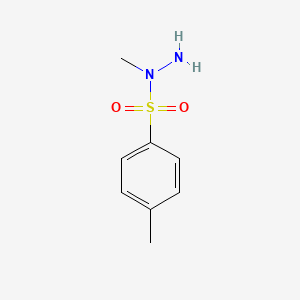

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)